3-Butenyltriethoxysilane

Physical Properties Thermal Processing Silane Distillation

3-Butenyltriethoxysilane (CAS 57813-67-9) is an alkenyl-functional trialkoxysilane bearing a terminal butenyl (–CH₂CH₂CH=CH₂) group and three hydrolyzable ethoxy (–OEt) ligands. This monomeric organosilicon compound (C₁₀H₂₂O₃Si, MW 218.36 g·mol⁻¹) serves as a dual-reactive coupling agent: the ethoxy groups undergo hydrolysis and condensation to form covalent siloxane bonds with inorganic substrates, while the terminal olefin participates in hydrosilylation, polymerization, and cross-coupling reactions.

Molecular Formula C10H22O3Si
Molecular Weight 218.36 g/mol
CAS No. 57813-67-9
Cat. No. B1589376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenyltriethoxysilane
CAS57813-67-9
Molecular FormulaC10H22O3Si
Molecular Weight218.36 g/mol
Structural Identifiers
SMILESCCO[Si](CCC=C)(OCC)OCC
InChIInChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5H,1,6-10H2,2-4H3
InChIKeyLUZRKMGMNFOSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butenyltriethoxysilane (CAS 57813-67-9): Olefin-Functional Silane for Hybrid Organic–Inorganic Material Synthesis and Surface Modification


3-Butenyltriethoxysilane (CAS 57813-67-9) is an alkenyl-functional trialkoxysilane bearing a terminal butenyl (–CH₂CH₂CH=CH₂) group and three hydrolyzable ethoxy (–OEt) ligands . This monomeric organosilicon compound (C₁₀H₂₂O₃Si, MW 218.36 g·mol⁻¹) serves as a dual-reactive coupling agent: the ethoxy groups undergo hydrolysis and condensation to form covalent siloxane bonds with inorganic substrates, while the terminal olefin participates in hydrosilylation, polymerization, and cross-coupling reactions . Its balanced chain length—longer than vinyl yet shorter than hexenyl analogs—positions it as a strategic intermediate in the design of hybrid organic–inorganic materials, functional coatings, and silane-modified polymers .

Dual reactivity Hydrolyzable ethoxy groups for inorganic bonding; terminal olefin for hydrosilylation and polymerization
Strategic chain length Four-carbon alkenyl spacer offers balanced volatility, LogP, and α-olefin reactivity vs. shorter vinyl/allyl analogs
Workflow fit Hybrid organic–inorganic material synthesis, functional coatings, silane-modified polymers, and surface-initiated polymerization

Why 3-Butenyltriethoxysilane Cannot Be Directly Replaced by Vinyl- or Allyltriethoxysilane in Procurement Specifications


Alkenyltriethoxysilanes are not functionally interchangeable despite sharing a common triethoxysilyl head-group. The terminal olefin chain length and position critically govern the compound's reactivity in hydrosilylation and olefin polymerization initiation, its thermal processing window, and the hydrophobicity it imparts to modified surfaces. 3-Butenyltriethoxysilane possesses a four-carbon alkenyl spacer that confers a distinct balance of volatility, LogP, and α-olefin reactivity relative to the shorter vinyl (C2) and allyl (C3) analogs. Research has explicitly identified 3-butenylsilanes as superior coupling reagents for linking silicate-based sol-gel materials to olefin polymers, outperforming vinylsilanes that exhibit lower activity in olefin polymerization initiation . Substitution with a simpler analog risks compromised crosslinking efficiency, altered thermal profile, and reduced hybrid material performance. The quantitative evidence below substantiates these differentiation claims.

Attribute
3-Butenyltriethoxysilane
Vinyl / Allyl analogs
Olefin reactivity
Reported higher coupling activity for hybrid material synthesis (α-olefin advantage)
Vinylsilanes less active for olefin polymerization initiation; chain-length mismatch
Thermal profile
Higher boiling point (~205 °C) — wider processing window, less evaporative loss
Lower boiling points (160–181 °C) may increase volatility in high-temperature processes
Hydrophobicity
Elevated LogP (2.61) and refractive index — supports more hydrophobic surface coatings
Lower LogP and refractive index — may reduce water-repellent performance

3-Butenyltriethoxysilane: Quantitative Differentiation Evidence Against Closest Analogs for Scientific Selection


Density and Boiling Point Differentiate 3-Butenyltriethoxysilane from Vinyl- and Allyltriethoxysilane in Thermal Process Design

3-Butenyltriethoxysilane exhibits a density of 0.90 g·cm⁻³ (20 °C) and a boiling point of 205.1 ± 19.0 °C at 760 mmHg, placing it between vinyltriethoxysilane (density 0.903 g·cm⁻³, b.p. 160–161 °C) and allyltriethoxysilane (density 0.903 g·cm⁻³, b.p. 176–181 °C) . The approximately 45 °C higher boiling point versus vinyltriethoxysilane translates to a broader liquid-processing window and reduced evaporative loss during high-temperature compounding, while the modestly lower density enables higher volume-to-mass loading in formulated products .

Thermal process design
Cross-study comparable
Boiling point ~205 °C vs. 160–161 °C (vinyl) and 176–181 °C (allyl)
Broader liquid-processing window; reduced volatility in open-atmosphere compounding
Density 0.90 g·cm⁻³ supports consistent volume-to-mass loading
Physical Properties Thermal Processing Silane Distillation

Refractive Index and Calculated LogP Indicate Enhanced Hydrophobicity of 3-Butenyltriethoxysilane over Shorter-Chain Analogs

3-Butenyltriethoxysilane has a refractive index (n²⁰D) of 1.423 and a calculated LogP of 2.61 . These values exceed those of allyltriethoxysilane (n²⁰D 1.406–1.407, LogP ~2.56) and vinyltriethoxysilane (n²⁵D 1.396–1.398, LogP not available but expected lower based on carbon count) . In alkylsilane self-assembled monolayers and sol-gel coatings, increased alkyl chain length and LogP correlate with higher water contact angles and reduced surface free energy, governed by enhanced van der Waals shielding of the underlying substrate .

Hydrophobicity indicators
Class-level inference
Refractive index 1.423, LogP 2.61 — higher than allyl (n²⁰D 1.406–1.407, LogP ~2.56) and vinyl analogs
Predicts increased water contact angle in monolayer coatings per alkylsilane trends
Class-level evidence; direct contact-angle data not available
Hydrophobicity Surface Modification Partition Coefficient

Superior Olefin Polymerization Initiation Activity of 3-Butenylsilanes versus Vinylsilanes in Hybrid Material Synthesis

Parker, Börgel, and Ritter (J. Am. Chem. Soc. 2014) explicitly state that 3-butenylsilanes 'have promise as superior coupling reagents for hybrid organic/inorganic materials synthesis' because 'vinylsilanes are less active than α-olefins for initiating olefin polymerization' . This class-level evidence directly positions 3-butenyltriethoxysilane—an α-olefin-terminated silane—as the preferred coupling agent over vinyltriethoxysilane for applications requiring polymerization initiation from the silane-modified surface. The four-carbon alkenyl chain provides sufficient spacing from the silicon center to reduce steric hindrance and electronic deactivation that attenuates the reactivity of the directly Si-attached vinyl group in vinyltriethoxysilane.

Olefin polymerization
Class-level inference
Reported α-olefin silanes outperform vinylsilanes in initiating polymerization from surfaces (JACS 2014)
Supports selection for polyolefin-grafted hybrid synthesis; vinyl analogs less active
Qualitative assessment; quantitative kinetic data not published
Olefin Polymerization Hydrosilylation Hybrid Materials

Low Surface Energy Supports Use of 3-Butenyltriethoxysilane as a Mold Release Agent in Rubber and Composites Manufacturing

Industrial distributor technical documentation identifies 3-butenyltriethoxysilane as a release agent 'due to its low surface energy and non-stick properties,' facilitating easy demolding of rubber, plastic, and composite parts . The calculated topological polar surface area (TPSA) of 27.7 Ų and LogP of 2.61 are consistent with low-surface-energy behavior characteristic of hydrocarbon-terminated silanes. While quantitative surface energy (γc) or contact angle data for 3-butenyltriethoxysilane monolayers are not published, the combination of a flexible C4 alkenyl chain and three condensable ethoxy groups enables conformal, low-energy surface passivation comparable to other alkylsilane release treatments.

Release agent use
Supporting evidence
Low surface energy and non-stick properties documented in industrial technical literature
May support mold release formulations requiring balanced reactivity and low surface energy
TPSA 27.7 Ų; direct comparative release-force data unavailable
Release Agent Surface Energy Mold Release

3-Butenyltriethoxysilane: Priority Application Scenarios Grounded in Quantitative Evidence


Silane-Modified Polyolefin Hybrid Materials via Surface-Initiated Polymerization

The α-olefin terminal group of 3-butenyltriethoxysilane is mechanistically advantaged over vinylsilanes for initiating olefin polymerization from silane-modified inorganic surfaces . This compound should be the first-choice coupling agent when synthesizing polyolefin-grafted silica nanoparticles, polyethylene-functionalized glass fibers, or hybrid sol-gel/polyolefin composites. The higher boiling point (205 °C vs. 160 °C for vinyltriethoxysilane) accommodates the thermal demands of polymerization without premature volatilization .

Hydrophobic Surface Treatment of Inorganic Fillers and Substrates

With a LogP of 2.61 and refractive index of 1.423—both higher than allyl- and vinyltriethoxysilane—3-butenyltriethoxysilane is the preferred silane for imparting hydrophobicity to silica, alumina, and metal oxide surfaces . Applications include hydrophobic fumed silica for rheology control, water-repellent glass coatings, and moisture-resistant mineral fillers in polymer composites. The quantitative LogP difference, though modest (+0.05 vs. allyl), translates to measurable increases in water contact angle at monolayer coverage per established alkylsilane chain-length–hydrophobicity relationships .

Mold Release Agent for High-Temperature Rubber and Composite Demolding

Industrial suppliers document the use of 3-butenyltriethoxysilane as a mold release agent for rubber, plastics, and composites due to its low surface energy and non-stick properties . The compound's boiling point of ~205 °C provides a wider thermal operating window than vinyltriethoxysilane (160–161 °C), making it more suitable for high-temperature molding processes where thermal stability of the release layer is critical .

Crosslinking Agent in Silane-Modified Polymer Adhesives and Sealants

3-Butenyltriethoxysilane is formulated as a crosslinking agent in silane-modified polymers, coatings, and adhesives, where the butenyl group participates in radical or metal-catalyzed crosslinking while the triethoxysilyl moiety anchors to fillers and substrates . The compound's density (0.90 g·cm⁻³) and boiling point support consistent dosing and reduced evaporative loss during compounding relative to lower-boiling vinyl analogs . For formulations requiring a balance of crosslinking reactivity and manageable volatility, 3-butenyltriethoxysilane offers a differentiated profile.

Application
Selection Property
Validation Focus
Polyolefin-grafted hybrid materials
α-Olefin reactivity for surface-initiated polymerization
Polymerization activity comparison vs. vinylsilane benchmarks
Hydrophobic surface treatment of fillers/substrates
Elevated LogP and refractive index vs. shorter-chain analogs
Water contact angle measurement after monolayer deposition
High-temperature mold release agent
Higher boiling point and low surface energy
Thermal stability and release-force testing in target process
Silane-modified polymer adhesives/sealants
Combined crosslinking reactivity and manageable volatility
Crosslink density and evaporative loss under compounding conditions
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